2,2-Dimethyl-4-oxopentanenitrile
Overview
Description
2,2-Dimethyl-4-oxopentanenitrile is an organic compound with the molecular formula C7H11NO. It is known for its unique structure, which includes a nitrile group and a ketone group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-4-oxopentanenitrile can be synthesized through multiple synthetic routes. One common method involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with hydrazine hydrate, which leads to the formation of 3-amino-5-tert-butylpyrazole . Another method involves the condensation reaction between an aldehyde and malononitrile, using pyrazole as a catalyst .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-oxopentanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrazine hydrate, aldehydes, and malononitrile . Reaction conditions vary depending on the desired product but often involve specific catalysts and controlled temperatures.
Major Products Formed
Major products formed from reactions involving this compound include 3-amino-5-tert-butylpyrazole and various pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
2,2-Dimethyl-4-oxopentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-oxopentanenitrile involves its interaction with specific molecular targets and pathways The nitrile and ketone groups in the compound allow it to participate in various chemical reactions, leading to the formation of different products
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2-Dimethyl-4-oxopentanenitrile include:
- 4,4-Dimethyl-3-oxopentanenitrile
- Trimethylacetylacetonitrile
- Pivaloylacetonitrile
Uniqueness
This compound is unique due to its specific combination of a nitrile group and a ketone group, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
2,2-dimethyl-4-oxopentanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6(9)4-7(2,3)5-8/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJHGJBVGBKYJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.